![molecular formula C16H20N2O7 B120568 1-[2-[2-[2-[2-(2,5-二氧代吡咯-1-基)乙氧基]乙氧基]乙氧基]乙基]吡咯-2,5-二酮 CAS No. 960257-46-9](/img/structure/B120568.png)

1-[2-[2-[2-[2-(2,5-二氧代吡咯-1-基)乙氧基]乙氧基]乙氧基]乙基]吡咯-2,5-二酮

描述

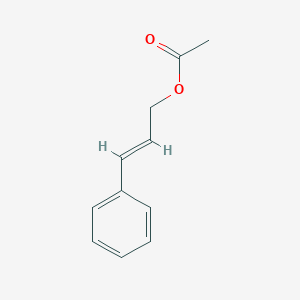

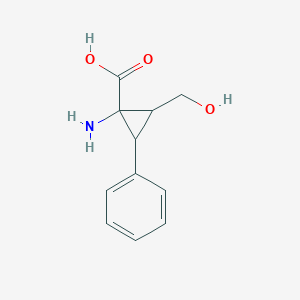

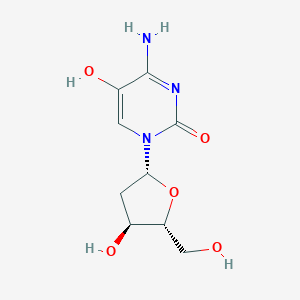

The compound 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, which is a core structure in various organic compounds with potential applications in medicinal chemistry and materials science. The pyrrole-2,5-dione moiety is known for its electron-accepting properties and its ability to form stable heterocyclic compounds.

Synthesis Analysis

The synthesis of pyrrole-2,5-dione derivatives often involves palladium-catalyzed reactions, such as the Suzuki coupling, which is a common method for creating carbon-carbon bonds between aromatic compounds . The synthesis of the specific compound is not detailed in the provided papers, but similar compounds are typically synthesized through stepwise reactions that introduce various substituents to the pyrrole-2,5-dione core.

Molecular Structure Analysis

The molecular structure of pyrrole-2,5-dione derivatives is characterized by the presence of a five-membered lactam ring with two carbonyl groups at the 2 and 5 positions. Substituents on the pyrrole ring can significantly affect the electronic and steric properties of the molecule. For example, the introduction of electron-donating groups can enhance the electron-accepting nature of the dione moiety .

Chemical Reactions Analysis

Pyrrole-2,5-dione derivatives can participate in various chemical reactions, including Diels-Alder reactions as dienophiles , and they can be polymerized electrochemically . Their reactivity is influenced by the substituents on the pyrrole ring, which can either activate or deactivate the compound towards different types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2,5-dione derivatives are influenced by their molecular structure. These compounds are often deeply colored, indicating the presence of extended conjugation and potential for use in dye and pigment applications . They can also exhibit photoluminescence, which makes them candidates for electronic applications . The introduction of various substituents can improve solubility in organic solvents, which is crucial for processing and application in different fields . The electron-accepting properties of the dione moiety make these compounds potential candidates for use as organic semiconductors or in other electronic devices .

科学研究应用

抗体药物偶联物 (ADC)

该化合物用于开发新型的抗体药物偶联物。 ADC 是一类靶向治疗药物,它将针对特定肿瘤细胞表面抗原的单克隆抗体与高活性抗癌剂结合在一起 。该化合物的反应基团允许将细胞毒性药物与抗体偶联,然后可以选择性地将这些药物递送至癌细胞,最大程度地减少对健康细胞的影响。

作用机制

Target of Action

The primary target of this compound is proteins, specifically antibodies. It has been shown to react with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody . The compound modifies lysine residues in these antibodies , which are crucial for the antibody’s function and stability.

Mode of Action

The compound acts as a protein crosslinker . By reacting with the lysine residues in antibodies, it can induce changes in the protein structure. This modification can potentially alter the antibody’s interaction with its antigen, thereby influencing the overall immune response.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The compound’s action results in the modification of antibodies, which could potentially enhance or inhibit their function. For instance, it has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It also suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

属性

IUPAC Name |

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRSKXCXEFLTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391539 | |

| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

960257-46-9 | |

| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)